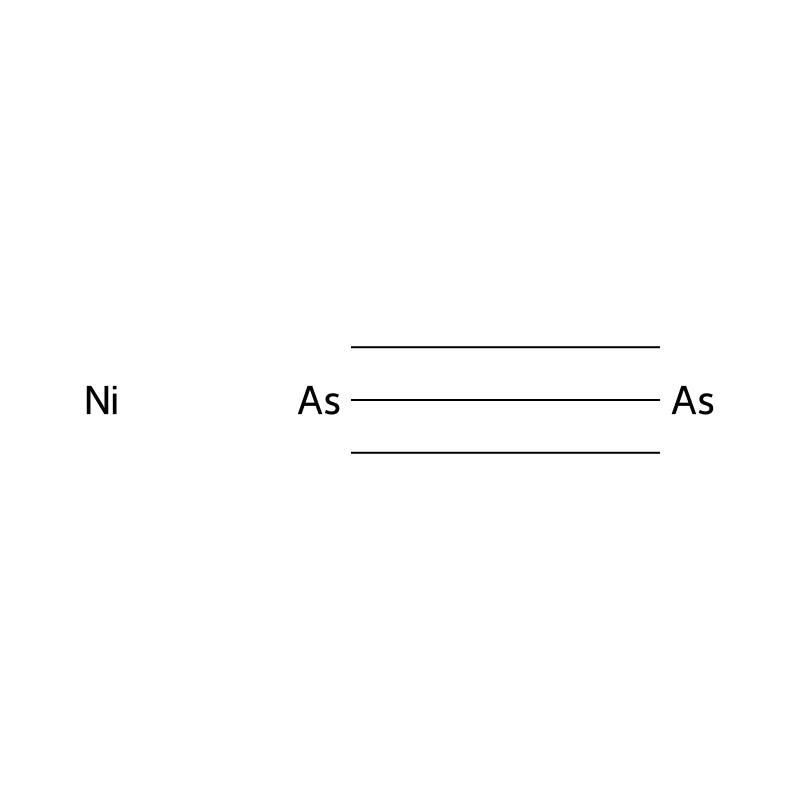

Nickel arsenide

AsNi

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

AsNi

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nickel Arsenide (NiAs), also known as nickeline, is a crystalline compound that has attracted scientific interest for its semiconducting properties and potential applications in photovoltaics and optoelectronics []. Here's a breakdown of its key research areas:

Semiconducting Properties

NiAs exhibits semiconducting behavior, meaning its electrical conductivity can be controlled by applying an external voltage or light. This property makes it a potential candidate for various electronic devices. Research has focused on understanding the electronic band structure and transport properties of NiAs to optimize its performance for specific applications [].

One area of study involves doping NiAs with other elements to modify its conductivity. Doping can tailor the material's bandgap, a crucial parameter for light absorption in optoelectronic devices []. Researchers are exploring dopants like indium and gallium to achieve desired electrical characteristics for specific applications.

Photovoltaic Applications

The semiconducting nature of NiAs makes it a potential material for solar cells, which convert sunlight into electricity. Research is ongoing to develop NiAs-based photovoltaic devices that can efficiently absorb sunlight and generate electricity. This includes studies on optimizing the material's bandgap for efficient light absorption and developing methods for fabricating high-quality NiAs thin films for solar cell construction [].

However, NiAs faces challenges in photovoltaic applications. One major hurdle is its relatively low efficiency in converting sunlight to electricity compared to established solar cell materials like silicon. Research is directed at overcoming this limitation by improving the material's light absorption properties and reducing recombination losses within the device [].

Optoelectronic Applications

Beyond photovoltaics, NiAs holds promise for other optoelectronic applications. Its ability to interact with light makes it a potential candidate for light-emitting diodes (LEDs) and photodetectors. Research is exploring ways to manipulate NiAs to emit or detect specific wavelengths of light, which could be beneficial for various optoelectronic devices [].

Nickel arsenide, with the chemical formula NiAs, is a binary compound composed of nickel and arsenic. It typically appears as a metallic solid with a pale copper-red color that can tarnish to black. The compound crystallizes in a hexagonal structure, specifically within the dihexagonal dipyramidal class. Nickel arsenide is known for its high density (specific gravity of approximately 7.8) and moderate hardness (5 to 5.5 on the Mohs scale) .

Nickel arsenide exhibits notable biological activity, particularly concerning its toxicity. It has been classified as potentially carcinogenic, with studies indicating that exposure may lead to allergic skin reactions and other health risks . Research continues into its interactions with biological systems, particularly regarding its effects on cellular processes and potential applications in medicine.

Nickel arsenide can be synthesized through several methods:

- Direct Combination: The most straightforward method involves heating elemental nickel and arsenic together in a sealed tube at high temperatures:

- Industrial Production: In industrial settings, nickel arsenide is often produced as a byproduct during the processing of nickel ores, particularly from sulfide ores. This involves roasting the ores in the presence of arsenic .

Research into the interactions of nickel arsenide with other substances is ongoing. Its behavior under different environmental conditions, such as temperature and pressure variations during oxidation or reduction processes, has been extensively studied. The compound's interactions with biological systems are also under investigation to better understand its potential health effects .

Nickel arsenide shares similarities with other transition metal arsenides. Here are some comparable compounds:

| Compound | Chemical Formula | Notable Characteristics |

|---|---|---|

| Iron arsenide | FeAs | Similar crystal structure; used in electronics |

| Cobalt arsenide | CoAs | Exhibits unique magnetic properties |

| Nickel sulfide | NiS | Different sulfur content; used in batteries |

| Nickel phosphide | NiP | Known for its catalytic properties |

Nickel arsenide stands out due to its specific applications in catalysis and its unique crystal structure compared to these similar compounds .